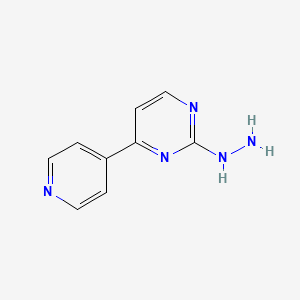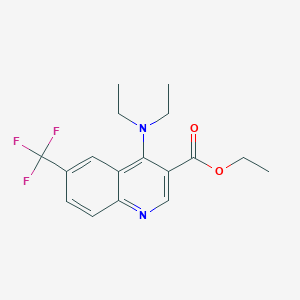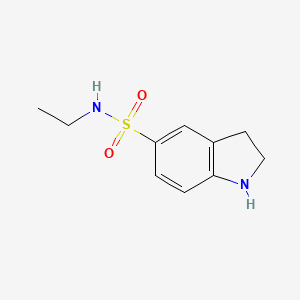
(4-Pyridin-4-ylpyrimidin-2-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Pyridin-4-ylpyrimidin-2-yl)hydrazine est un composé hétérocyclique contenant à la fois des cycles pyridine et pyrimidine liés par un groupe hydrazine. Ce composé présente un intérêt majeur en chimie médicinale en raison de ses activités biologiques potentielles et de son rôle en tant que brique élémentaire dans la synthèse de diverses molécules bioactives.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
(4-Pyridin-4-ylpyrimidin-2-yl)hydrazine peut être synthétisé selon plusieurs méthodes. Une approche courante implique la substitution nucléophile des atomes d'halogène dans les pyridines ou leurs N-oxydes par réaction avec l'hydrate d'hydrazine . Une autre méthode comprend la réduction des sels de diazonium correspondants . Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le dioxane, le tétrahydrofurane (THF), le diméthylformamide (DMF) ou le chlorure de méthylène, et les réactions sont souvent réalisées à température ambiante ou avec refroidissement à 0 à -10 °C .
Méthodes de production industrielle
La production industrielle de this compound peut impliquer une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus, avec une optimisation pour le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et la capacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
(4-Pyridin-4-ylpyrimidin-2-yl)hydrazine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Il peut être réduit pour former des dérivés de l'hydrazine.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où le groupe hydrazine est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent l'hydrate d'hydrazine, des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement réalisées à des températures contrôlées et en présence de solvants appropriés .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de pyridine, tandis que la réduction peut produire divers dérivés de l'hydrazine .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique :
Industrie : Le composé est utilisé dans la production de produits pharmaceutiques, d'agrochimiques et de colorants.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe hydrazine peut former des liaisons covalentes avec les sites actifs des enzymes, conduisant à l'inhibition de leur activité . Les cycles pyridine et pyrimidine peuvent participer à des liaisons hydrogène et à des interactions π-π, stabilisant la liaison du composé à ses cibles .
Applications De Recherche Scientifique
(4-Pyridin-4-ylpyrimidin-2-yl)hydrazine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (4-Pyridin-4-ylpyrimidin-2-yl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity . The pyridine and pyrimidine rings can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its targets .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l'hydrazine-1-carboxamide/carbothioamide à base de (3/4-(pyrimidin-2-ylamino)benzoyl) : Ces composés contiennent également des groupes pyrimidine et hydrazine et présentent des activités biologiques similaires.
Dérivés de la 2-(pyridin-2-yl)pyrimidine : Ces composés partagent les motifs pyridine et pyrimidine et sont connus pour leurs activités pharmacologiques.
Unicité
(4-Pyridin-4-ylpyrimidin-2-yl)hydrazine est unique en raison de sa combinaison spécifique de cycles pyridine et pyrimidine liés par un groupe hydrazine, qui confère une réactivité chimique et une activité biologique distinctes. Cette unicité en fait un composé précieux dans divers domaines de la recherche et de l'industrie .
Propriétés
Formule moléculaire |
C9H9N5 |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
(4-pyridin-4-ylpyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C9H9N5/c10-14-9-12-6-3-8(13-9)7-1-4-11-5-2-7/h1-6H,10H2,(H,12,13,14) |
Clé InChI |
CTQRLBMMGAMYCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=NC(=NC=C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,3S,4S)-3-(4-methoxyphenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12114616.png)


![Benzoic acid, 4-[[2-[[4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-, methyl ester](/img/structure/B12114648.png)

![2-amino-4-[(3-amino-3-carboxypropyl)disulfanyl]-5-(9H-fluoren-9-ylmethoxy)-5-oxopentanoic acid](/img/structure/B12114662.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12114667.png)




![4-[(2-Ethoxybenzoyl)amino]benzoic acid](/img/structure/B12114681.png)

![8-fluoro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12114705.png)
